![molecular formula C15H20N2O2 B14179121 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- CAS No. 918428-79-2](/img/structure/B14179121.png)
2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazinedione core with a 1-[[4-(1,1-dimethylethyl)phenyl]methyl] substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their potential therapeutic properties, including antimicrobial and anticancer activities . The compound is also used in the development of pharmaceuticals and as a research tool in various biochemical studies.
Wirkmechanismus
The mechanism of action of 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- include other piperazine derivatives such as 1,4-dimethyl-2,3-piperazinedione and 1-ethyl-2,3-piperazinedione .
Uniqueness: What sets 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- apart from other similar compounds is its unique substituent, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
918428-79-2 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
1-[(4-tert-butylphenyl)methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)12-6-4-11(5-7-12)10-17-9-8-16-13(18)14(17)19/h4-7H,8-10H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
KHLDRNNZRNTIRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCNC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
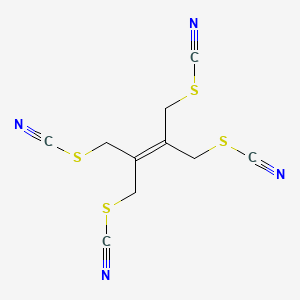
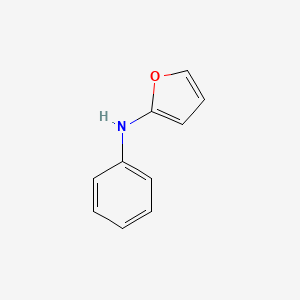
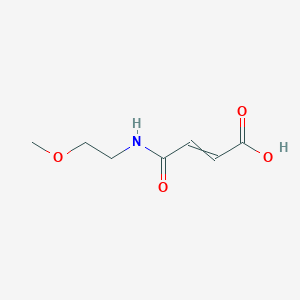
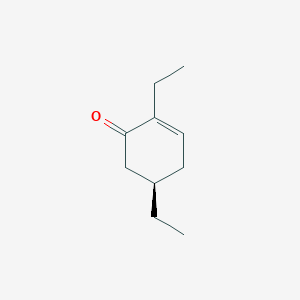
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
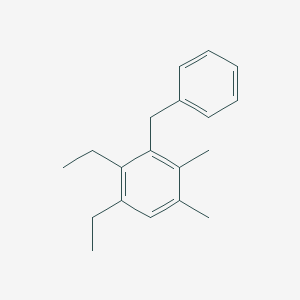

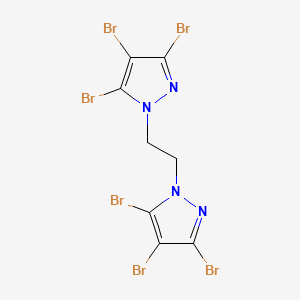

![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)
![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)
